5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-bromo-3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCVNPNIUMYCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Electronic Landscape: A Technical Guide to Di-halogenated Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Influence of Halogenation
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an attractive framework for the development of a wide range of biologically active compounds, including potent kinase inhibitors for cancer therapy.[2] The electronic properties of this core are pivotal to its function, governing molecular interactions, reactivity, and photophysical behavior.
Di-halogenation of the pyrazolo[1,5-a]pyrimidine core offers a powerful strategy for fine-tuning these electronic properties. The introduction of two halogen atoms can significantly modulate the electron density distribution, frontier molecular orbital (FMO) energies, and overall reactivity of the molecule. This guide provides an in-depth exploration of the electronic properties of di-halogenated pyrazolo[1,5-a]pyrimidines, offering insights into their synthesis, characterization, and the structure-property relationships that govern their behavior.
Theoretical Framework: Understanding the Electronic Properties
The electronic behavior of di-halogenated pyrazolo[1,5-a]pyrimidines is primarily dictated by the arrangement and energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.
-
LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater ease of electron acceptance.
-
HOMO-LUMO Gap (Energy Gap): The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and stability. A smaller energy gap generally corresponds to higher reactivity and a red-shift in the absorption spectrum.
Halogen atoms influence these electronic parameters through a combination of inductive and resonance effects. Their high electronegativity leads to an inductive electron-withdrawing effect, which can lower both the HOMO and LUMO energy levels. The extent of this effect depends on the specific halogen, with fluorine being the most electronegative.
Synthesis of Di-halogenated Pyrazolo[1,5-a]pyrimidines
The synthesis of di-halogenated pyrazolo[1,5-a]pyrimidines can be achieved through various synthetic routes. A common strategy involves the chlorination of a dihydroxy-pyrazolo[1,5-a]pyrimidine precursor.
Experimental Protocol: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine[2]
-
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base, such as sodium ethanolate.
-
Step 2: Chlorination. The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is then subjected to a chlorination reaction using a reagent like phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[3]
Another example is the synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, which involves the bromination of 5-chloro-pyrazolo[1,5-a]pyrimidine.[4]
Experimental Protocol: Synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine[4]
-
A stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine solution in glacial acetic acid is treated with bromine dropwise at room temperature.
-
After continued stirring, the precipitate is collected by filtration.
-
The residue is suspended in water and neutralized with concentrated ammonia to yield the crude product.
-
The crude product is then purified to give 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.[4]
Characterization of Electronic Properties
A combination of electrochemical and spectroscopic techniques, complemented by computational methods, is employed to elucidate the electronic properties of these compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol: Determination of HOMO/LUMO Energies by CV
-
The di-halogenated pyrazolo[1,5-a]pyrimidine derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is swept, and the resulting current is measured.
-
The oxidation and reduction potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then calculated using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Vis Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap.
Computational Methods: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a valuable tool for predicting and understanding the electronic properties of molecules. These calculations can provide insights into:
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels and their spatial distribution.
-
HOMO-LUMO energy gaps.
-
Electron density distribution and electrostatic potential maps.
Computational Protocol: DFT Calculations
-
The geometry of the di-halogenated pyrazolo[1,5-a]pyrimidine molecule is optimized using a specific functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum.
-
Single-point energy calculations are then carried out to determine the HOMO and LUMO energies.
-
The results are visualized to analyze the distribution of the frontier molecular orbitals and the electrostatic potential.
Electronic Properties of Specific Di-halogenated Pyrazolo[1,5-a]pyrimidines
For instance, a study on pyrazolo[1,5-a]pyrimidine-based fluorophores investigated a derivative with a 2,4-dichlorophenyl substituent at the 7-position.[5] Although detailed electronic data for this specific compound was not the primary focus, the study highlighted the influence of electron-withdrawing groups on the electronic structure, which is consistent with the expected effects of di-halogenation.[5]
Another study on the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine provides a key di-halogenated scaffold, though a detailed analysis of its electronic properties was not presented.[3] Similarly, the synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine has been reported, offering another example of a di-halogenated derivative.[4]
The following table summarizes representative, albeit not directly comparable, data for pyrazolo[1,5-a]pyrimidine derivatives to illustrate the typical range of electronic properties.
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| PY1 | Donor-π-Acceptor at position 3 | -5.11 | -2.86 | 2.25 | [1] |
| PY2 | Donor-π-Acceptor at position 5 | -5.07 | -2.74 | 2.33 | [1] |
| PY3 | Donor-π-Acceptor at position 7 | -5.00 | -2.60 | 2.40 | [1] |
Note: The compounds in this table are not di-halogenated but are included to provide context on the electronic properties of functionalized pyrazolo[1,5-a]pyrimidines.
Structure-Property Relationships and Applications
The introduction of two halogen atoms onto the pyrazolo[1,5-a]pyrimidine core significantly influences its electronic properties, which in turn dictates its potential applications.
-
Modulation of Reactivity: The electron-withdrawing nature of halogens can decrease the electron density of the heterocyclic system, making it more susceptible to nucleophilic attack. This is a key consideration in the design of synthetic routes and in understanding the metabolic stability of drug candidates.
-
Tuning of Energy Levels for Organic Electronics: By carefully selecting the type and position of the halogen atoms, the HOMO and LUMO energy levels can be precisely tuned. This is crucial for designing materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge injection and transport are required.
-
Enhancement of Biological Activity: The electronic modifications induced by di-halogenation can lead to enhanced binding affinity to biological targets. The altered electrostatic potential can influence non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor interactions.
Visualizing the Concepts
Molecular Orbital Diagram
Caption: Frontier Molecular Orbital Energy Level Diagram.
Experimental Workflow: Cyclic Voltammetry
Caption: Workflow for Determining HOMO/LUMO Energies using Cyclic Voltammetry.
Conclusion and Future Directions
The di-halogenation of the pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the rational design of novel molecules with tailored electronic properties. While this guide has outlined the fundamental principles and methodologies for understanding these properties, further systematic studies are needed. A comprehensive investigation of a homologous series of di-halogenated (di-fluoro, di-chloro, di-bromo, and di-iodo) pyrazolo[1,5-a]pyrimidines, with consistent substitution patterns, would provide invaluable data for establishing precise structure-property relationships. Such studies, combining experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with high-level DFT calculations, will undoubtedly accelerate the development of new therapeutic agents and advanced materials based on this remarkable heterocyclic core.
References
-
D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position. Molecules. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (Basel). [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]
-
UV–Vis absorption spectra of the prepared compounds. ResearchGate. [Link]
-
3,5-dichloropyrazolo[1,5-a]pyrimidine. Navya – Chem Pharma Llc. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
-
Synthesis of pyrazolo[1,5-a][1][6][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Royal Society of Chemistry. [Link]
-
Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Journal of Medicinal Chemistry. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
-
(PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry. [Link]
-
structure, electronic and vibrational study of 7-methyl-2,3-dihydro-(1,3) thiazolo(3,2-a)pyrimidin-5-one by using density functional theory. Semantic Scholar. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases. The targeted introduction of halogen atoms, such as bromine and iodine, at specific positions on this scaffold provides medicinal chemists with powerful tools to modulate the compound's pharmacological properties. Halogen atoms can influence binding affinity through halogen bonding, improve metabolic stability, and serve as synthetic handles for further diversification through cross-coupling reactions.
This compound is a highly valuable, yet synthetically challenging, intermediate. The distinct reactivity of the C-Br and C-I bonds allows for selective and sequential functionalization, making it a versatile building block for the synthesis of complex molecular architectures in drug discovery programs. This document provides a comprehensive guide to the synthesis of this important intermediate, detailing the underlying chemical principles and providing robust experimental protocols.
Synthetic Strategy: A Multi-Step Approach to a Precisely Halogenated Scaffold
A direct, one-pot synthesis of this compound is not readily achievable due to challenges in controlling the regioselectivity of the halogenation steps. Therefore, a strategic, multi-step synthetic pathway is employed, starting from the readily available 5,7-dichloropyrazolo[1,5-a]pyrimidine. This approach allows for the controlled and selective introduction of the desired halogen atoms.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of the Precursor - 5-Chloropyrazolo[1,5-a]pyrimidine
The initial steps focus on the preparation of the key intermediate, 5-chloropyrazolo[1,5-a]pyrimidine, from the commercially available 5,7-dichloropyrazolo[1,5-a]pyrimidine. The differential reactivity of the two chlorine atoms, with the C7 position being more susceptible to nucleophilic attack, is exploited for this selective transformation.[1]
Protocol 1.1: Synthesis of 5-Chloro-7-hydrazinylpyrazolo[1,5-a]pyrimidine
-
Rationale: The greater reactivity of the C7-chloro group allows for its selective displacement by hydrazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism.
-
Procedure:
-
To a stirred suspension of 5,7-dichloropyrazolo[1,5-a]pyrimidine (10.0 g, 53.2 mmol) in ethanol (100 mL), add hydrazine hydrate (8.0 mL, 160 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-chloro-7-hydrazinylpyrazolo[1,5-a]pyrimidine as a solid.
-
Protocol 1.2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
-
Rationale: The hydrazinyl group at the C7 position is subsequently removed by oxidation with copper(II) sulfate. This reaction proceeds through a redox mechanism where the hydrazine is oxidized, leading to its elimination and the formation of the C-H bond.
-
Procedure:
-
Prepare a solution of copper(II) sulfate pentahydrate (40.0 g, 160 mmol) in water (200 mL) and heat it to reflux.
-
Add the 5-chloro-7-hydrazinylpyrazolo[1,5-a]pyrimidine (9.8 g, 53.1 mmol) portion-wise to the refluxing copper(II) sulfate solution.
-
Continue refluxing for 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-chloropyrazolo[1,5-a]pyrimidine.
-
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1.1 | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Hydrazine hydrate, Ethanol | 5-Chloro-7-hydrazinylpyrazolo[1,5-a]pyrimidine | 85-95% |
| 1.2 | 5-Chloro-7-hydrazinylpyrazolo[1,5-a]pyrimidine | Copper(II) sulfate, Water | 5-Chloropyrazolo[1,5-a]pyrimidine | 70-80% |
Part 2: Introduction of Bromine at the C5 Position
With 5-chloropyrazolo[1,5-a]pyrimidine in hand, the next critical stage is the introduction of the bromine atom at the C5 position. This is achieved through a sequence involving nucleophilic substitution of the C5-chloro with an amino group, followed by a Sandmeyer reaction.[3]
Protocol 2.1: Synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine
-
Rationale: The C5-chloro group can be displaced by ammonia in a nucleophilic aromatic substitution reaction to introduce the amino group required for the subsequent Sandmeyer reaction.
-
Procedure:
-
Place 5-chloropyrazolo[1,5-a]pyrimidine (5.0 g, 32.5 mmol) in a sealed pressure vessel.
-
Add a solution of ammonia in methanol (7N, 50 mL).
-
Heat the mixture at 100 °C for 12 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 5-aminopyrazolo[1,5-a]pyrimidine.
-
Protocol 2.2: Synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] In this case, the 5-amino group is diazotized with sodium nitrite in the presence of hydrobromic acid, and the resulting diazonium salt is then treated with copper(I) bromide to introduce the bromine atom at the C5 position.
-
Procedure:
-
Dissolve 5-aminopyrazolo[1,5-a]pyrimidine (4.0 g, 29.8 mmol) in 48% hydrobromic acid (40 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (2.26 g, 32.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (4.70 g, 32.8 mmol) in 48% hydrobromic acid (20 mL) at 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with ethyl acetate in hexanes) to obtain 5-bromopyrazolo[1,5-a]pyrimidine.
-
| Step | Starting Material | Reagents | Product | Typical Yield |
| 2.1 | 5-Chloropyrazolo[1,5-a]pyrimidine | Ammonia in Methanol | 5-Aminopyrazolo[1,5-a]pyrimidine | 60-70% |
| 2.2 | 5-Aminopyrazolo[1,5-a]pyrimidine | 1. NaNO₂, HBr; 2. CuBr | 5-Bromopyrazolo[1,5-a]pyrimidine | 50-65% |
Part 3: Regioselective Iodination at the C3 Position
The final step in the synthesis is the regioselective iodination of 5-bromopyrazolo[1,5-a]pyrimidine at the C3 position. The pyrazole moiety of the pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic aromatic substitution, with the C3 position being particularly activated.
Protocol 3.1: Synthesis of this compound
-
Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the pyrazole ring attacks the electrophilic iodine of NIS.
-
Procedure:
-
Dissolve 5-bromopyrazolo[1,5-a]pyrimidine (2.0 g, 10.1 mmol) in N,N-dimethylformamide (DMF, 40 mL).
-
Add N-iodosuccinimide (NIS) (2.5 g, 11.1 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
| Step | Starting Material | Reagents | Product | Typical Yield |
| 3.1 | 5-Bromopyrazolo[1,5-a]pyrimidine | N-Iodosuccinimide (NIS), DMF | This compound | 75-85% |
Conclusion and Future Perspectives
The multi-step synthesis outlined in these application notes provides a reliable and reproducible pathway to the valuable building block, this compound. The strategic sequence of reactions, leveraging the inherent reactivity of the pyrazolo[1,5-a]pyrimidine core and employing classic transformations such as the Sandmeyer reaction, allows for the precise installation of the desired halogen atoms. The resulting dihalogenated product is primed for further synthetic elaboration, offering two distinct and orthogonally reactive handles for the construction of diverse and complex molecular libraries for drug discovery and development. Future work may focus on the development of more atom-economical and greener synthetic routes, potentially through the exploration of direct C-H activation and halogenation methodologies.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (Basel). 2021;14(8):788. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv.. 2024;14(1):1-26. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. 2017;22(9):1483. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. 2021;32(11):1063-1069. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc. 2022;19(2):637-661. [Link]
-
37.01 Sandmeyer Reactions. YouTube. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
Synthesis of 1,2,4-Triazolo[1,5-A]pyrimidine Supported Under Ultrasound Irradiation. ResearchGate. [Link]
-
SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]
-
Selective inhibition of c-Myc/Max dimerization by a pyrazolo[1,5-a]pyrimidine. ChemMedChem. 2007;2(5):627-30. [Link]
Sources
Application Note & Protocol: Regioselective C3-Iodination of 5-Bromopyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Value of Halogenated Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including roles as kinase inhibitors in targeted cancer therapy.[1][2] The strategic introduction of halogen atoms onto this scaffold serves a dual purpose: it can directly modulate the biological activity of the molecule and, more importantly, provides a versatile chemical handle for further molecular elaboration. Specifically, an iodo-substituted pyrazolo[1,5-a]pyrimidine is an invaluable precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3][4]
This guide provides a detailed, step-by-step protocol for the efficient and highly regioselective iodination of 5-bromopyrazolo[1,5-a]pyrimidine to yield 5-bromo-3-iodopyrazolo[1,5-a]pyrimidine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reaction mechanism, practical execution, and safety considerations.
Reaction Principle: Electrophilic Aromatic Substitution at C3
The iodination of the pyrazolo[1,5-a]pyrimidine system proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electronic landscape of the bicyclic heteroaromatic ring dictates that the C3 position is the most nucleophilic and thus the most susceptible to attack by an electrophile.[1][5] This inherent reactivity allows for precise, regioselective functionalization without the need for complex protecting group strategies.
For this transformation, N-Iodosuccinimide (NIS) is the reagent of choice.[6] Unlike molecular iodine (I₂), NIS is a milder, non-corrosive, and more efficient source of electrophilic iodine ("I⁺").[6][7] Its reactivity can be further enhanced with a catalytic amount of a Brønsted or Lewis acid, which activates the N-I bond, although the reaction often proceeds efficiently without an added catalyst due to the activated nature of the substrate.[8][9]
Reaction Mechanism Overview
The reaction is initiated by the attack of the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring on the electrophilic iodine atom of NIS. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent deprotonation at the C3 position by the succinimide anion (or another weak base) re-establishes aromaticity and yields the final 3-iodo product.
Caption: Mechanism of C3-Iodination.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| 5-Bromopyrazolo[1,5-a]pyrimidine | >97% | Commercially Available |
| N-Iodosuccinimide (NIS) | >98% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous | Prepared in-house |
| Saturated Sodium Chloride (Brine) | Aqueous | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available |
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for column chromatography
-
Fume hood
Critical Safety Precautions
-
N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[10][11][12] Avoid breathing dust.[11][13] Always handle in a well-ventilated fume hood.[13][14]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be performed in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[12][13][14]
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyrazolo[1,5-a]pyrimidine (1.0 g, 5.05 mmol, 1.0 equiv). Dissolve the starting material in 25 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirring solution at room temperature (20-25 °C), add N-Iodosuccinimide (NIS) (1.25 g, 5.56 mmol, 1.1 equiv) in small portions over 5 minutes. Rationale: Portion-wise addition helps to control any potential exotherm, although the reaction is typically not highly exothermic.
-
Reaction Progress: Stir the reaction mixture vigorously at room temperature. The solution may change color as the reaction proceeds.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is generally complete within 2-4 hours.
-
Work-up and Quenching: Once the starting material is consumed, dilute the reaction mixture with an additional 25 mL of DCM. Transfer the mixture to a separatory funnel and add 30 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake well until the organic layer is colorless. Rationale: The thiosulfate solution quenches any unreacted NIS and removes elemental iodine, preventing them from complicating the purification process.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine. Rationale: Washing with water removes water-soluble byproducts (succinimide), and the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography using silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to afford this compound as a solid. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.[15][16]
Expected Results & Characterization
The protocol typically yields the desired product, this compound, as an off-white to pale yellow solid.
| Parameter | Value | Notes |
| Stoichiometry | 1.1 eq. of NIS | A slight excess ensures complete conversion. |
| Solvent | Dichloromethane (DCM) | Other inert solvents like acetonitrile may also be used. |
| Temperature | Room Temperature (20-25 °C) | No heating or cooling is typically required. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Typical Yield | 85-95% | Yield after chromatographic purification. |
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.[17][18]
-
¹H NMR: Expect a downfield shift of the proton signals, particularly the disappearance of the H3 proton signal and characteristic shifts for H2 and H6/H7 protons.
-
¹³C NMR: The C3 signal will show a significant shift due to the attachment of the iodine atom.
-
Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom. (e.g., HRMS (ESI, m/z): Calculated for C₆H₄BrIN₃ [M+H]⁺).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient NIS.- Deactivated NIS (hydrolyzed).- Short reaction time. | - Add an additional 0.1 eq. of NIS.- Use a fresh bottle of NIS.- Allow the reaction to stir for a longer period. |
| Low Yield | - Loss during work-up.- Inefficient purification. | - Ensure complete extraction from the aqueous phase.- Optimize the mobile phase for column chromatography to ensure good separation. |
| Formation of Byproducts | - Reaction run for too long.- Presence of water in the reaction. | - Monitor carefully by TLC and stop the reaction upon completion.- Use anhydrous solvent and reagents. |
Conclusion
This application note provides a robust and reproducible protocol for the regioselective C3-iodination of 5-bromopyrazolo[1,5-a]pyrimidine using N-Iodosuccinimide. The method is high-yielding, proceeds under mild conditions, and avoids harsh reagents. The resulting this compound is a highly valuable and versatile building block, primed for diversification through cross-coupling chemistry, thereby facilitating the rapid exploration of chemical space in drug discovery programs targeting kinases and other important biological targets.[2][4]
References
-
Chillal, A. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
-
Royal Society of Chemistry. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. [Link]
-
El-Shehry, M. F., et al. (2019). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]
-
Mondal, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
El-Metwaly, A. M., et al. (2024). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]
-
Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Wang, D. N., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. N-Iodosuccinimide Procedure. [Link]
-
Fadda, A. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]
-
Pharmaxchange.info. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]
-
Semantic Scholar. Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine(III) under Aqueous and Ambient Conditions - Supporting Information. [Link]
-
Childress, E. S., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]
-
Mondal, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Hagar, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
-
El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]
-
El-Gamal, M. I., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
- Google Patents. PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
Mondal, P., et al. (2025). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. Chemistry – An Asian Journal. [Link]
-
Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
Semantic Scholar. Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. [Link]
-
Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. calibrechem.com [calibrechem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. leap.epa.ie [leap.epa.ie]
- 12. echemi.com [echemi.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Thermal stability concerns for 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Topic: Handling, Thermal Stability, and Reactivity Troubleshooting
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Core Technical Overview
Compound: 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine CAS: 2230052-64-7 (Generic/Analogous) Molecular Formula: C₆H₃BrIN₃
The "Dual-Halogen" Challenge: This scaffold is a critical intermediate for kinase inhibitors (e.g., CDK, B-Raf). Its value lies in the differential reactivity of the two halogens. The C-3 Iodine is electronically distinct from the C-5 Bromine, allowing for sequential functionalization.
However, this utility comes with a thermal stability trade-off . The C-3 carbon-iodine bond is significantly more labile than the C-5 carbon-bromine bond. "Thermal instability" in this context rarely refers to explosive decomposition, but rather to functional degradation (protodehalogenation) and regioselectivity erosion at elevated temperatures.
Reactivity & Stability Map
The following diagram illustrates the thermal and chemical sensitivity of the scaffold. Use this to plan your reaction temperatures.
Figure 1: Differential reactivity profile. The C-3 Iodine is the "soft" spot, prone to thermal loss before the C-5 Bromine activates.
Troubleshooting Guides
Module A: Pre-Reaction (Storage & Handling)
Issue: Compound appearance changes from off-white to yellow/brown during storage. Diagnosis: Iodine liberation due to weak C-I bond homolysis. Root Cause: Exposure to ambient light or temperatures >25°C leads to radical formation.
| Parameter | Standard Protocol | Technical Rationale |
| Storage Temp | -20°C (Long term) | Inhibits thermal homolysis of the C-I bond. |
| Light Protection | Amber vials + Foil | The C-I bond is photosensitive; UV accelerates degradation. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the pyrimidine ring if radicals form. |
QC Check: Before using a stored batch, check the Melting Point . A sharp drop (e.g., >5°C deviation) or widening range indicates significant dehalogenation or impurity formation.
Module B: Reaction Optimization (Synthesis)
Scenario: You are performing a Suzuki-Miyaura coupling at the C-3 position, but observing "de-iodinated" starting material (5-bromopyrazolo[1,5-a]pyrimidine) by LC-MS.
Troubleshooting Workflow:
Figure 2: Decision tree for preventing dehalogenation during metal-catalyzed cross-coupling.
Detailed Protocols:
-
Temperature Control:
-
Standard: Many Suzuki protocols run at 100°C.
-
Correction: For 3-iodo-pyrazolo[1,5-a]pyrimidines, limit temperature to 60°C . The C-I bond inserts oxidatively into Pd(0) very fast. High heat is unnecessary for insertion and only promotes side reactions (reduction).
-
Catalyst: Use highly active precatalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G3 ) that operate at lower temperatures.
-
-
Solvent Choice:
-
Avoid alcohols (MeOH, EtOH) if observing reduction. Alcohols can serve as hydride sources at high temperatures, replacing the Iodine with Hydrogen.
-
Preferred: 1,4-Dioxane, DMF, or Toluene.
-
-
Regioselectivity (C-3 vs C-5):
-
C-3 (I): Reacts via Pd-catalyzed coupling (Suzuki, Sonogashira).
-
C-5 (Br): Reacts via SNAr (Nucleophilic Aromatic Substitution) with amines/alkoxides.[1]
-
Critical Sequence:Always perform C-3 coupling FIRST.
-
Why? SNAr conditions (nucleophile + heat) often require temps >100°C, which will destroy the C-I bond. If you must functionalize C-5 first, the C-3 Iodine will likely need to be re-installed later (e.g., using NIS), which is inefficient.
-
Module C: Post-Reaction (Purification)
Issue: Product decomposes on the Rotary Evaporator. Diagnosis: Thermal stress during solvent removal.
-
Sublimation Risk: Small, halogenated heterocycles can sublime under high vacuum/heat.
-
Fix: Monitor the condenser.[2] If crystals appear on the cold finger, reduce vacuum strength and bath temperature (< 40°C).
-
-
Acidity: The pyrazolo[1,5-a]pyrimidine core is basic. Silica gel is slightly acidic.
-
Fix: Pre-treat silica columns with 1% Triethylamine (TEA) in the eluent to neutralize acid sites and prevent streaking or on-column degradation.
-
Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation for coupling reactions with this scaffold?
-
Answer: Proceed with extreme caution. While microwaves accelerate reaction times, the "hot spots" can instantaneously exceed the thermal ceiling of the C-I bond, leading to significant de-iodinated byproducts. We recommend conventional heating blocks set to a strict maximum of 80°C.
Q2: I need to displace the Bromine at C-5. What conditions are safe for the Iodine?
-
Answer: SNAr at C-5 typically requires heating amines to 100-120°C. This is risky for the C-3 Iodine.
-
Strategy A: Use a highly nucleophilic amine to lower the required temp.
-
Strategy B (Recommended): Perform the C-3 cross-coupling first. The resulting C-3 aryl/alkyl group is thermally stable, allowing you to then heat the molecule for the C-5 displacement.
-
Q3: What is the melting point of this compound?
-
Answer: While specific batch data varies, analogous 3,5-dihalogenated pyrazolo[1,5-a]pyrimidines typically exhibit melting points in the range of 140°C – 180°C . However, decomposition (discoloration) often begins before the melting point is reached. Do not use melting point as the sole purity indicator; rely on HPLC/UPLC.
References
-
Bedford, R. B., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. National Institutes of Health (PMC).
-
Hylsová, M., et al. (2022).[3] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III). Royal Society of Chemistry / PMC.
-
Sikdar, B., et al. (2023).[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[2][4][5] National Institutes of Health (PMC).
-
EPA CompTox Dashboard. (2024). 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine Properties. U.S. Environmental Protection Agency.
-
ChemicalBook. (2025).[6][7] Pyrazolo[1,5-a]pyrimidine CAS 274-71-5 Chemical Properties.[7]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PYRAZOLO[1,5-A]PYRIMIDINE | 274-71-5 [chemicalbook.com]
Technical Support Center: Pyrazolopyrimidine C-3 Position Functionalization
Welcome to the technical support center for synthetic challenges involving pyrazolopyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals encountering difficulties with functionalizing the 3-iodo position of the pyrazolopyrimidine scaffold. The inherent steric congestion around this position often leads to low yields, incomplete reactions, and challenging purifications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.
Understanding the Challenge: Steric Hindrance at the C-3 Position
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry.[1][2] However, introducing substituents at the C-3 position, particularly via cross-coupling reactions of 3-iodo-pyrazolo[1,5-a]pyrimidines, can be challenging. The proximity of the pyrazole and pyrimidine rings creates a sterically hindered environment that can impede the approach of bulky reagents and catalysts. This guide will walk you through strategies to mitigate these steric effects and achieve successful C-3 functionalization.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of 3-iodopyrazolopyrimidines.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS analysis shows predominantly unreacted 3-iodopyrazolopyrimidine.
-
Formation of de-iodinated pyrazolopyrimidine.
-
Trace amounts of the desired product.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Catalyst Activity | Switch to a more active catalyst system. Consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[3][4] | Bulky ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step, which is often hindered in sterically congested substrates.[5] |
| Poor Ligand Choice | If using a standard ligand like PPh₃, switch to a biaryl phosphine ligand. The choice of ligand is crucial and often substrate-dependent.[6][7] | Biaryl phosphine ligands possess the steric bulk and electron-donating properties necessary to stabilize the palladium catalyst and facilitate reductive elimination. |
| Inappropriate Base | The choice of base is critical.[8] For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like NaHCO₃.[9] | A stronger base can facilitate the transmetalation step by promoting the formation of a more reactive boronate species. |
| Solvent Effects | The solvent can significantly impact reaction rates.[8] Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are typically effective. | The solvent must be able to dissolve all reactants and facilitate the formation of a homogenous catalytic system. The presence of water can sometimes accelerate the reaction. |
| Deboronated Starting Material | Boronic acids can be unstable.[4] Use freshly purchased or recrystallized boronic acids. Consider using more stable boronic esters (e.g., pinacol esters). | Degradation of the boronic acid to the corresponding arene will lead to lower yields. |
Issue 2: Poor Yields in Sonogashira Coupling
Symptoms:
-
Low conversion to the desired alkynylated product.
-
Formation of homocoupled alkyne (Glaser coupling) byproducts.
-
Decomposition of starting materials.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly. The reaction turning black is often an indication of palladium black formation.[10] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
| Copper Co-catalyst Issues | Use a fresh, high-purity source of CuI. Sometimes, a copper-free Sonogashira protocol can be beneficial if copper-mediated side reactions are suspected.[11] | The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[12] Impurities in the copper source can inhibit this process. |
| Inappropriate Ligand | For sterically demanding substrates, bulky and electron-rich phosphine ligands can be beneficial even in Sonogashira couplings.[13][14] | These ligands can stabilize the palladium catalyst and promote the coupling of challenging substrates. |
| Base Selection | A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the amine is dry and freshly distilled.[10] | The amine base is crucial for neutralizing the HX byproduct and for the regeneration of the active catalyst. Impurities can poison the catalyst. |
Issue 3: Failed Buchwald-Hartwig Amination
Symptoms:
-
No formation of the desired C-N coupled product.
-
Recovery of unreacted 3-iodopyrazolopyrimidine and the amine starting material.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Steric Hindrance | This reaction is highly sensitive to steric bulk.[15] Employ a catalyst system with a very bulky biaryl phosphine ligand, such as BrettPhos or tBuXPhos.[5] | Highly hindered ligands are essential for promoting the coupling of sterically demanding aryl halides and amines.[6][7] |
| Base Incompatibility | A strong, non-nucleophilic base like sodium or lithium tert-butoxide is typically required.[16] Ensure the base is fresh and handled under inert conditions. | The strong base is necessary to deprotonate the amine and form the active amine-palladium complex. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, higher temperatures and longer reaction times may be necessary. | The nucleophilicity and steric profile of the amine coupling partner will significantly influence the reaction outcome. |
| Ligand Selection for Hindered Amines | For particularly hindered primary or secondary amines, specialized ligands designed for these couplings may be necessary.[16] | The ligand architecture plays a critical role in accommodating both the sterically demanding pyrazolopyrimidine and the amine. |
Frequently Asked Questions (FAQs)
Q1: Is it better to use a 3-bromo or a 3-iodopyrazolopyrimidine for these cross-coupling reactions?
A1: Generally, the C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond.[17] For sterically hindered substrates, starting with the 3-iodo derivative often provides a significant advantage in reactivity, potentially allowing for milder reaction conditions.
Q2: Can microwave irradiation help to overcome steric hindrance?
A2: Yes, microwave-assisted synthesis can be highly effective.[3][18] The rapid heating can provide the necessary activation energy to overcome steric barriers and significantly reduce reaction times. It is a valuable tool for optimizing difficult coupling reactions.
Q3: My reaction is clean but incomplete. Should I increase the catalyst loading?
A3: While increasing the catalyst loading can sometimes improve conversion, it is often more effective to first screen different ligands, bases, and solvents. A more active catalyst system may achieve full conversion at a lower loading, which is more cost-effective and results in lower levels of residual metal in the product.
Q4: How can I minimize the formation of the de-iodinated byproduct?
A4: De-iodination can occur through a competing hydrodehalogenation pathway. This can be minimized by ensuring your reagents and solvents are anhydrous, as water can be a proton source. Additionally, using a more active catalyst system that promotes the desired cross-coupling at a faster rate than the side reaction can be effective.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered 3-Iodopyrazolopyrimidine
This protocol is a general starting point and may require further optimization for specific substrates.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-iodopyrazolopyrimidine (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%).
-
Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v). The reaction should be stirred to ensure homogeneity.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Sonogashira Coupling
Step-by-Step Methodology:
-
To a microwave vial, add the 3-iodopyrazolopyrimidine (1.0 eq.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add the terminal alkyne (1.2 eq.).
-
Add degassed triethylamine (Et₃N) as the solvent and base.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100-120 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial, dilute the mixture with dichloromethane, and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]
-
Charris-Molina, J., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(3), 679. Available at: [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6236. Available at: [Link]
-
Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1855-1881. Available at: [Link]
-
Rashad, A. E., et al. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 20(8), 13691-13704. Available at: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7416. Available at: [Link]
-
Berteina-Raboin, S., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry, 18(3), 470-479. Available at: [Link]
-
Abdildinova, A., et al. (2018). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. Available at: [Link]
-
Pal, M., et al. (2021). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2009). Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry, 44(9), 3538-3542. Available at: [Link]
-
Khan, I., et al. (2020). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18458-18476. Available at: [Link]
-
Zhang, Y., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(3), 268-291. Available at: [Link]
-
Chen, Y.-L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. Available at: [Link]
-
Ben-M'barek, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(10), 2296. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]
-
Sigeev, A. S., et al. (2021). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. Available at: [Link]
-
Ben-M'barek, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(10), 2296. Available at: [Link]
-
Portilla, J., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Organic & Biomolecular Chemistry, 15(22), 4748-4756. Available at: [Link]
-
Magano, J., & Monfette, S. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(40), 17364-17389. Available at: [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
-
Trendafilova, N., et al. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8345-8355. Available at: [Link]
-
Abdel-Aziem, A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200233. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]
-
Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5- a ]pyridine and Pyrido[1,2- b ]indazole Derivatives through AcOH and O 2 -Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N -Amino-2-iminopyridines. ResearchGate. Available at: [Link]
-
Gomaa, H. A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(18), 5897. Available at: [Link]
-
Fernandez, P., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(31), 11623-11633. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]
-
Jeelani, I. (2019, June 30). How to overcome Steric Hindrance?. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434. Available at: [Link]
-
Dreher, S. D., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 58(6-7), 755-763. Available at: [Link]
-
Lipshutz, B. H., et al. (2018). Advances in Cross-Coupling Reactions. Molecules, 23(11), 2995. Available at: [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved February 13, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved February 13, 2026, from [Link]
-
Gritsan, N. P., et al. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(22), 7687. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 10(4), 1-2. Available at: [Link]
-
Larsen, S. D., et al. (2010). Microwave-assisted, divergent solution-phase synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines. Organic Letters, 12(12), 2844-2847. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine . It is designed for analytical chemists and medicinal chemists requiring rigorous structural confirmation of this di-halogenated scaffold, often used as a key intermediate in kinase inhibitor development.
Executive Summary & Application Context
This compound is a critical electrophilic scaffold. Its utility lies in the differential reactivity of the C-I and C-Br bonds, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).
In mass spectrometry, this molecule presents a unique "forensic" challenge and opportunity. The presence of two distinct halogens creates a complex isotopic signature and a predictable, stepwise fragmentation hierarchy. This guide compares its MS behavior against its mono-halogenated precursors and chlorinated analogs to establish a definitive identification protocol.
Technical Comparison: The "Halogen Fingerprint"
The most immediate diagnostic tool for this molecule is its isotopic envelope. Unlike standard organic scaffolds, the 5-Br-3-I substitution pattern dictates a specific signal distribution.
Table 1: Isotopic Pattern & Ionization Comparison
| Feature | 5-Bromo-3-iodo- (Target) | 5-Bromo- (Precursor) | 5-Chloro-3-iodo- (Analog) |
| Molecular Ion ( | Distinct Triplet | Doublet (1:1) | Complex Multiplet |
| Isotopic Logic | |||
| M / M+2 Ratio | ~1 : 1 (Dominated by Br) | ~1 : 1 | ~3 : 1 (Dominated by Cl) |
| Primary Loss (EI) | |||
| Bond Energy (Driver) | C-I (~240 kJ/mol) | C-Br (~280 kJ/mol) | C-I (Weakest bond breaks first) |
Analyst Note: The presence of Iodine does not add to the isotopic "spread" (M+2, M+4) because
is monoisotopic. However, it significantly shifts the total mass defect. The 1:1 doublet at M and M+2 is the hallmark of the Bromine atom, preserved even with the Iodine attached.
Fragmentation Mechanism & Pathways
Understanding the causality of fragmentation is essential for distinguishing this molecule from regioisomers. The fragmentation is governed by the Weakest Bond Rule , where the C-I bond cleaves prior to the C-Br bond or the aromatic core.
Pathway Analysis (ESI vs. EI)
-
Electrospray Ionization (ESI+): Typically yields
. Under Collision-Induced Dissociation (CID), the protonated molecule often eliminates HI or , followed by the cleavage of the pyrimidine ring. -
Electron Impact (EI): Yields the radical cation
. The primary pathway is the homolytic cleavage of the C-I bond.
Mechanistic Flow (Graphviz Visualization)
The following diagram illustrates the sequential loss of halogens and subsequent ring degradation.
Figure 1: Stepwise fragmentation cascade. Note the sequential dehalogenation: Iodine first, then Bromine, leaving the bare pyrazolo[1,5-a]pyrimidine core.
Experimental Protocol: Structural Validation
To replicate these results and validate the compound's identity, follow this self-validating protocol. This workflow ensures you distinguish the target from potential side-products (e.g., di-bromo or di-iodo species).
Step 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of the solid in 1 mL of LC-MS grade Methanol .
-
Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water/Methanol (50:50).
-
Why: Formic acid promotes protonation (
) for ESI, essential for detecting the parent ion in positive mode.[1]
-
Step 2: MS Acquisition Parameters (Direct Infusion/LC-MS)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to preserve the C-I bond in the source).
-
Collision Energy (CID): Ramp from 10 eV to 40 eV.
-
Observation: At 10 eV, the parent isotope pattern (1:1 doublet) should be visible. At 30+ eV, the Iodine-loss fragment (M-127) dominates.
-
Step 3: Data Interpretation Checklist
-
Check m/z: Look for the [M+H]+ doublet at 324 and 326 .
-
Verify Ratio: Ensure the 324:326 peak height ratio is approximately 1:1 (indicative of one
and one ). -
Confirm Iodine Loss: In MS/MS, identify the daughter ion at 197/199 (Loss of 127 Da).
-
Validation: If the loss is 80 Da (Bromine) first, the structure is likely incorrect or the isomer is different (e.g., N-Br species). C-I cleavage is kinetically favored.
-
References
-
Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Science24. Link
-
Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide. Current Chemistry Letters. Link
-
Bristol-Myers Squibb Company. (2017).[2] Patent WO2017/59080: Synthesis of 3-bromopyrazolo[1,5-a]pyrimidine intermediates. ChemicalBook. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link
Sources
A Comparative Guide to the Crystal Structure Analysis of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Solid-State Architecture of a Novel Heterocycle
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors and anxiolytic agents. The introduction of halogens into this framework provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these molecules. Specifically, the combination of bromine and iodine at the 5- and 3-positions, respectively, in 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine creates a molecule with significant potential for forming specific intermolecular interactions, such as halogen bonding, which can profoundly influence its crystal packing and, consequently, its solid-state properties like solubility and stability.
To date, a public-domain crystal structure for this compound has not been reported. This guide, therefore, serves a dual purpose: firstly, to provide a comprehensive, step-by-step protocol for the determination of its crystal structure, from synthesis to final structural analysis. Secondly, it offers a comparative analysis of the expected structural features of the title compound against a known, structurally related analogue, 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. This comparative approach allows us to anticipate the crystallographic parameters and key intermolecular interactions that will define the solid-state architecture of this novel compound.
Part 1: Experimental Workflow for Crystal Structure Determination
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following workflow outlines the critical steps, grounded in established crystallographic practices.
Diagram of the Crystal Structure Analysis Workflow
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of small organic molecules.
Step 1: Synthesis and Characterization of this compound
A plausible synthetic route involves a two-step regioselective halogenation of the pyrazolo[1,5-a]pyrimidine core.
Protocol:
-
Regioselective C3-Iodination:
-
To a solution of pyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodopyrazolo[1,5-a]pyrimidine.
-
-
Regioselective C5-Bromination:
-
Dissolve the 3-iodopyrazolo[1,5-a]pyrimidine intermediate in a suitable solvent (e.g., chloroform).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and wash with aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
-
Expected Spectroscopic Data:
-
¹H NMR: Based on the known chemical shifts of the parent pyrazolo[1,5-a]pyrimidine and the substituent effects of bromine and iodine, the following approximate chemical shifts (in ppm) are expected:
-
H-2: ~8.3 ppm (singlet)
-
H-6: ~7.2 ppm (doublet)
-
H-7: ~9.1 ppm (doublet)
-
-
¹³C NMR: The carbon signals will be influenced by the electronegativity and heavy atom effects of the halogens.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.
Step 2: Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step.[1]
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Liquid-Liquid Diffusion: A layered approach where a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids.
Step 3: Single-Crystal X-ray Diffraction Data Collection
Protocol:
-
A suitable single crystal (typically 0.1-0.4 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
The diffraction pattern is recorded on a detector as a series of frames while the crystal is rotated.
-
The collected frames are integrated to determine the positions and intensities of the diffraction spots.
-
The data is corrected for experimental factors (e.g., absorption, Lorentz, and polarization effects) to yield a final set of reflection data.
Step 4: Structure Solution and Refinement
The SHELX suite of programs is a powerful and widely used tool for this purpose.[2][3]
Workflow:
-
Structure Solution (SHELXT or SHELXS): The positions of the heavy atoms (iodine and bromine) are typically located first using direct methods or Patterson methods. The remaining non-hydrogen atoms are then found from the electron density map.
-
Structure Refinement (SHELXL): The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process involves adjusting atomic coordinates, displacement parameters (isotropic, then anisotropic), and other parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability. The final output is a Crystallographic Information File (CIF).
Part 2: Comparative Crystal Structure Analysis
In the absence of an experimental structure for this compound, we can predict its key crystallographic features and compare them with the known structure of a related compound, 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.[4]
Table 1: Comparative Crystallographic Data
| Parameter | Expected for this compound | 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile[4] |
| Chemical Formula | C₆H₃BrIN₃ | C₁₄H₈Cl₂N₄S |
| Formula Weight | 323.92 | 335.20 |
| Crystal System | Monoclinic or Orthorhombic (predicted) | Monoclinic |
| Space Group | P2₁/c or P-1 (common for small organic molecules) | P2₁/c |
| a (Å) | To be determined | 8.230 (2) |
| b (Å) | To be determined | 14.656 (4) |
| c (Å) | To be determined | 12.667 (4) |
| β (°) | To be determined | 108.460 (5) |
| Volume (ų) | To be determined | 1449.3 (7) |
| Z | 4 (predicted) | 4 |
| R-factor (R1) | < 0.05 (for a good quality structure) | 0.043 |
| wR2 | < 0.15 (for a good quality structure) | 0.095 |
Analysis of Intermolecular Interactions
The presence of both bromine and iodine atoms, along with the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core, suggests that halogen bonding and hydrogen bonding will be the dominant forces in the crystal packing.
Diagram of Potential Intermolecular Interactions
Caption: Potential intermolecular interactions in the crystal structure.
Hirshfeld Surface Analysis:
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal.[1][5][6][7][8] For this compound, we would expect the Hirshfeld surface to reveal significant contributions from:
-
I···N and Br···N Halogen Bonds: These are likely to be the most significant directional interactions, with the electrophilic σ-hole on the halogen atoms interacting with the lone pairs of the pyrimidine nitrogen atoms.[9]
-
π-π Stacking: The planar pyrazolo[1,5-a]pyrimidine rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···N and C-H···Br/I Weak Hydrogen Bonds: These weaker interactions will also play a role in the fine-tuning of the crystal packing.
By decomposing the Hirshfeld surface into a 2D fingerprint plot, the relative contributions of these different interactions can be quantified and compared with those in the crystal structure of the dichlorophenyl analogue. This comparison will highlight how the change from chlorine to the more polarizable bromine and iodine atoms influences the landscape of intermolecular interactions.
Conclusion
This guide provides a comprehensive framework for the crystal structure analysis of the novel compound this compound. By following the detailed experimental workflow, from synthesis to crystallographic analysis, researchers can successfully elucidate its three-dimensional structure. The comparative analysis with a known dihalogenated analogue provides valuable predictive insights into the expected crystallographic parameters and the dominant intermolecular forces, particularly the role of halogen bonding, that will govern its crystal packing. The determination of this crystal structure will be a valuable addition to the structural database of pyrazolo[1,5-a]pyrimidines and will aid in the rational design of new derivatives with tailored solid-state properties for applications in drug development and materials science.
References
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link][1]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link][5]
-
Perlepe, P., Kitos, A. A., & Perlepes, S. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(5), 63. [Link][6]
-
Oreate AI Blog. (2024). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. [Link][7]
-
SETSCI Conference Proceedings. (2019). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. [Link][8]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Sheldrick, G. M. (2015). SHELXL: crystal structure refinement. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
- Gavezzotti, A. (2002). Crystal packing and intermolecular interactions. IUCrJ, 5(4), 413-423.
- Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
-
Anthony, A., & Sebastian, S. (2023). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystals, 13(3), 481. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1343. [Link]
-
Bauzá, A., Mooibroek, T. J., & Frontera, A. (2013). Crystal packing and theoretical analysis of halogen- and hydrogen-bonded hydrazones from pharmaceuticals. Evidence of type I and II halogen bonds in extended chains of dichloromethane. CrystEngComm, 15(46), 10046-10057. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1343. [Link]
-
Abraham, R. J., & Reid, M. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
-
Varughese, S., & Desiraju, G. R. (2010). C-halogen···π interactions and their influence on molecular conformation and crystal packing: A database study. CrystEngComm, 12(7), 2237-2244. [Link]
-
Pop, F., Grosu, I. G., & Bende, A. (2022). 2-Iodopyridin-3-yl acetate. Molbank, 2022(2), M1355. [Link]
-
Noury, C. J., & Bagno, A. (2019). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 57(10), 796-804. [Link]
-
Martins, M. A. P., Scapin, E., Frizzo, C. P., Rosa, F. A., Bonacorso, H. G., & Zanatta, N. (2009). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Journal of the Brazilian Chemical Society, 20(2), 205-212. [Link]
-
Hancock, A. N. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove. [Link]
-
PubChem. (n.d.). 3,5-Dichloropyrazolo[1,5-a]pyrimidine. [Link]
-
Liu, J.-F., et al. (2009). 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1116. [Link]
-
Sun, L., et al. (2012). 5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(8), o1923. [Link]
-
Crystallography Open Database. (n.d.). Search results. [Link]
-
Crystallography Open Database. (n.d.). Search results. [Link]
-
Crystallography Open Database. (n.d.). Search results. [Link]
-
Al-Said, M. H., & El-Emam, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2898. [Link]
-
Becerril-Jiménez, F., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39686-39696. [Link]
-
Harris, P. A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]
-
Roy, K., & De, P. (2013). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
Sources
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]
- 8. set-science.com [set-science.com]
- 9. researchgate.net [researchgate.net]
HPLC Purity Standards for 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
A Comparative Technical Guide for Drug Discovery[1][2]
Executive Summary
In the high-stakes arena of kinase inhibitor development—specifically for TRK, IRAK4, and PI3K targets—the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure. The di-halogenated intermediate 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine serves as a critical "linchpin" molecule.[1] Its utility lies in the differential reactivity of the C-3 Iodine and C-5 Bromine atoms, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]
This guide compares Certified Reference Standards (CRS) against Industrial Grade (IG) alternatives. We demonstrate that while IG materials may satisfy basic purity checks (e.g., >95% by area), they often harbor "silent" regioisomeric impurities that compromise downstream SAR (Structure-Activity Relationship) data. We provide a self-validating HPLC protocol designed to resolve these specific critical quality attributes.
Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis
The primary challenge with this compound is not gross decomposition, but regioisomeric scrambling during synthesis.[1]
The "Regioisomer Trap"
Standard synthesis often involves oxidative halogenation.[1] If conditions are not strictly controlled, the halogens may scramble, leading to:
-
Impurity A (Regioisomer): 3-Bromo-5-iodopyrazolo[1,5-a]pyrimidine[1]
-
Impurity B (Over-halogenated): 3,5-Diiodopyrazolo[1,5-a]pyrimidine[1]
Impact: In a subsequent Suzuki coupling intended for the C-3 position (Iodine), Impurity A will react at the C-5 position (Iodine), creating a structural isomer of the final drug candidate. This isomer may have vastly different biological activity or toxicity, leading to false positives/negatives in screening.[1]
Comparative Table: Reference Standard vs. Industrial Grade
| Feature | Certified Reference Standard (CRS) | Industrial Grade (IG) | Impact on Research |
| Purity (HPLC Area %) | >99.0% | >95.0% - 97.0% | IG may contain enough impurity to skew IC50 values.[1] |
| Regioisomer Control | Explicitly tested & quantified (Limit <0.1%) | Often co-elutes; not specified | High Risk: IG can lead to "ghost" active compounds in libraries.[1] |
| Identification | 1H-NMR (NOE), 13C-NMR, MS, IR | 1H-NMR, MS | IG NMR may miss <2% isomeric contamination.[1] |
| Assay (qNMR/Mass Balance) | Absolute Content quantified | Area % only | IG introduces stoichiometric errors in coupling reactions. |
| Cost | High ( | Low ($) | CRS prevents wasted weeks on failed synthesis steps. |
Part 2: Synthesis & Impurity Pathways (Visualization)
The following diagram illustrates the synthetic origin of the target and its critical impurities, highlighting why specific HPLC separation is required.
Caption: Synthetic pathway showing the origin of regioisomeric and over-halogenated impurities requiring HPLC resolution.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . It uses a Phenyl-Hexyl column rather than a standard C18.[1] Reasoning: The separation of halogenated regioisomers (Bromo vs. Iodo positions) is driven by pi-pi interactions and subtle shape selectivity.[1] Phenyl-Hexyl phases offer superior selectivity for aromatic halogens compared to the purely hydrophobic interaction of C18.[1]
1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent) | Enhanced selectivity for halogenated aromatics.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of basic nitrogens to reduce tailing.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for nitrogen heterocycles than MeOH.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Column Temp | 40°C | Improves mass transfer and peak shape.[1] |
| Detection | PDA (210–400 nm); Extract at 254 nm & 280 nm | 254 nm for general detection; 280 nm for aromatic specificity.[1] |
| Injection Vol | 5 µL | Prevent column overload. |
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (elute polar salts) |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
3. System Suitability & Expected Results[4][5][6]
To validate the run, the following criteria must be met using the Certified Reference Standard :
-
Retention Time (Rt): Target peak ~10.5 ± 0.5 min.
-
Tailing Factor (T): 0.9 < T < 1.2 (Strict control ensures no secondary interactions).
-
Resolution (Rs): Rs > 2.0 between Target and nearest impurity (typically the mono-bromo precursor).[1]
Self-Validation Check: Inject a "Spiked Sample" containing 1% of the mono-bromo precursor (5-Bromo-pyrazolo[1,5-a]pyrimidine).[1] If the resolution between the precursor and the target is < 1.5, the method is invalid for purity determination.
Part 4: HPLC Workflow & Decision Tree (Visualization)
This workflow guides the analyst through the qualification of the standard.
Caption: Decision tree for qualifying this compound standards.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors . Molecules, 2021.[1][7] Available at:
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines . RSC Advances, 2023.[1] (Discusses halogenation mechanisms and impurity formation). Available at:
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors . Journal of Medicinal Chemistry, 2019.[1][8] (Context for scaffold utility). Available at:
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives . Pharmaceutical Chemistry Journal, 2007.[1] (General HPLC conditions for pyrimidines). Available at:
Sources
- 1. 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine - CAS:1109284-33-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2230052-64-7|this compound|BLD Pharm [bldpharm.com]
- 3. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 8. osti.gov [osti.gov]
A Comparative Guide to the Melting Point Determination of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine and its Analogs
For researchers, scientists, and professionals in drug development, the precise determination of a compound's melting point is a critical first step in its physicochemical characterization. This physical constant provides a primary indication of purity and is essential for quality control, formulation development, and regulatory submissions. This guide provides an in-depth comparison of methodologies for determining the melting point of the novel heterocyclic compound 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine, a molecule of interest in medicinal chemistry.
While a definitive, experimentally determined melting point for this compound is not yet widely published in the scientific literature, this guide will equip researchers with the foundational knowledge and detailed protocols to accurately determine this crucial parameter. We will explore and compare the two most prevalent techniques: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC). To provide a practical context, we will draw comparisons with structurally related analogs for which melting point data is available.
The Significance of Melting Point in Pharmaceutical Sciences
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities typically causes a depression and broadening of the melting range.[1][2] Therefore, melting point determination serves two primary purposes in a drug development setting:
-
Identification: As a unique physical property, the melting point can help to confirm the identity of a synthesized compound.
-
Purity Assessment: A sharp melting range close to the expected value is a strong indicator of high purity. Conversely, a broad melting range suggests the presence of impurities.[1][2]
The choice of method for determining the melting point can depend on the required level of accuracy, the amount of sample available, and the stage of drug development.
Comparative Analysis of Methodologies
Two primary methods are employed for melting point determination in a research and development environment: the capillary method and Differential Scanning Calorimetry (DSC). The selection of the most appropriate technique is contingent on the specific requirements of the analysis.
| Feature | Capillary Melting Point Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of the phase transition of a sample heated in a capillary tube.[3][4] | Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[5][6] |
| Sample Amount | Small (a few milligrams). | Small (typically 1-10 mg).[7][8] |
| Accuracy | Good, but can be subjective and influenced by operator and heating rate. | High accuracy and reproducibility.[5] |
| Information Provided | Melting range (onset and completion of melting).[9] | Precise melting temperature (peak of the endotherm), heat of fusion, and information on other thermal events (e.g., polymorphism, degradation).[6][10] |
| Throughput | Can be low, although some instruments allow for multiple simultaneous measurements.[3] | Can be automated for higher throughput. |
| Regulatory Acceptance | Widely accepted, with protocols outlined in pharmacopeias (e.g., USP).[11][12] | A standard and highly regarded thermoanalytical technique in the pharmaceutical industry. |
| Cost & Complexity | Relatively inexpensive and simple to operate.[3] | More expensive instrumentation and requires more specialized training. |
Experimental Protocols
Method 1: Capillary Melting Point Determination
This method relies on a melting point apparatus where a small amount of the powdered sample is packed into a capillary tube and heated in a controlled manner.[4] The temperature at which the substance is observed to melt is recorded as the melting point.
Experimental Workflow for Capillary Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Instrument Setup and Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[14]
-
If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a faster rate.
-
For an accurate measurement, set the heating rate to increase the temperature rapidly to about 15-20°C below the expected melting point, then reduce the rate to 1-2°C per minute.[9][15] This slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.
-
Observe the sample through the magnifying lens.
-
-
Data Recording and Interpretation:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting).
-
The recorded range between these two temperatures is the melting range of the sample. A narrow range of 1-2°C is indicative of a pure substance.[2]
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] This method provides a more detailed and quantitative analysis of the melting process.
Experimental Workflow for DSC
Caption: Workflow for Melting Point Determination by DSC.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.[8]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC instrument's sample holder.
-
Purge the DSC cell with an inert gas, such as nitrogen, to create an inert atmosphere.[8]
-
Set the experimental parameters, including the starting temperature, ending temperature, and heating rate (a typical rate is 10°C/min).
-
-
Data Analysis:
-
The instrument will generate a thermogram, which is a plot of heat flow versus temperature.
-
The melting of the sample will appear as an endothermic peak.
-
The temperature at the peak of the endotherm is taken as the melting point. The onset temperature of the peak can also be reported.
-
The area under the peak is proportional to the enthalpy of fusion, which is the energy required to melt the sample.
-
Comparative Data of Related Pyrazolo[1,5-a]pyrimidine Analogs
| Compound | CAS Number | Melting Point (°C) |
| 6-Bromopyrazolo[1,5-a]pyrimidine | 705263-10-1 | 119.0 - 128.0[16] |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 960613-96-1 | 125 - 128[17] |
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | 1263059-15-9 | 85.4[18] |
The variation in melting points among these analogs can be attributed to differences in their molecular weight, crystal packing, and intermolecular forces.[2][19] For instance, the presence of different substituents (chloro, methyl) at the 5-position and the position of the bromo substituent significantly influences the melting point.
Conclusion
The accurate determination of the melting point of this compound is a fundamental requirement for its characterization and further development. This guide has provided a comprehensive comparison of two primary methodologies: the capillary method and Differential Scanning Calorimetry.
For initial screening and routine quality control, the capillary method offers a straightforward and cost-effective approach. For more in-depth characterization, and when higher accuracy and additional thermodynamic information are required, DSC is the superior technique. The provided step-by-step protocols and comparative data on related pyrazolo[1,5-a]pyrimidine analogs will serve as a valuable resource for researchers in obtaining reliable and reproducible melting point data for this and other novel compounds.
References
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link][1]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link][2]
-
PharmaGuideHub. (2024, February 24). OPERATION OF MELTING POINT APPARATUS. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Melting-point apparatus. Retrieved from [Link][3]
-
Scribd. (n.d.). Factors Affecting Melting Point. Retrieved from [Link][20]
-
Vaia. (n.d.). Explain the factors affecting (a) melting point (b) boiling point (c) evaporation. Retrieved from [Link][19]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][14]
-
BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Retrieved from [Link] [This is a placeholder URL as the original link was not provided in the search results]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link][11]
-
European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link][15]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link][13]
-
Bio-protocol. (n.d.). 3.5. Differential Scanning Calorimetry (DSC). Retrieved from [Link][7]
-
U.S. Pharmacopeia. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link][12]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link][5]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link][10]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link][6]
-
SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link][8]
-
U.S. Environmental Protection Agency. (n.d.). 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine Properties. Retrieved from [Link][18]
Sources
- 1. promptpraxislabs.com [promptpraxislabs.com]
- 2. sciencing.com [sciencing.com]
- 3. Melting-point apparatus - Wikipedia [en.wikipedia.org]
- 4. westlab.com [westlab.com]
- 5. Differential scanning calorimetry [cureffi.org]
- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 7. bio-protocol.org [bio-protocol.org]
- 8. scielo.br [scielo.br]
- 9. OPERATION OF MELTING POINT APPARATUS – PharmaGuideHub [pharmaguidehub.com]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thinksrs.com [thinksrs.com]
- 12. scribd.com [scribd.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uspbpep.com [uspbpep.com]
- 16. 6-Bromopyrazolo[1,5-a]pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 17. 960613-96-1 Cas No. | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 18. CompTox Chemicals Dashboard [comptox.epa.gov]
- 19. vaia.com [vaia.com]
- 20. scribd.com [scribd.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine. As a halogenated, heterocyclic compound utilized in advanced pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety protocols to ensure personnel safety and environmental compliance.[1] This guide establishes a clear, scientifically-grounded framework for managing waste streams containing this compound.
Core Safety Directives & Hazard Identification
This compound is a solid organic compound containing both bromine and iodine.[2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar halogenated pyrimidines and pyridines indicate that it should be handled as a hazardous substance.[3][4][5] The primary risks are associated with irritation and potential toxicity, characteristic of many halogenated organic compounds.
Assume this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust. [3][4]
| Property | Data | Source(s) |
| Chemical Classification | Halogenated Heterocyclic Organic Compound | [2][6] |
| Physical Form | Solid | [7] |
| Likely GHS Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [3][4] |
| Likely Signal Word | Warning | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [8] |
| Primary Disposal Route | Incineration via a licensed hazardous waste facility | [3][8][9] |
Mandatory Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE is required to minimize exposure risk:
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile).
-
Eye Protection: Safety goggles or a face shield to protect against dust particles.[3][4]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, handle the waste within a certified chemical fume hood.[10]
Step-by-Step Disposal Protocol
The proper disposal of this compound is predicated on one critical principle: waste segregation . Halogenated organic compounds must not be mixed with non-halogenated solvent waste.[9][11][12] This is because the combustion of halogenated materials requires specialized incinerators with scrubbers to neutralize the resulting corrosive gases (e.g., HBr, HI).[13]
Step 1: Waste Characterization and Segregation
-
Identify: Any material, solvent, or disposable equipment (e.g., weighing paper, contaminated gloves) that has come into contact with this compound is considered hazardous waste.
-
Segregate: This waste must be collected in a designated container for "Halogenated Organic Waste." [6][11] Keeping halogenated and non-halogenated waste streams separate is essential for both safety and cost-effective disposal.[12]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug for liquids or a clearly marked bag or drum for solids.[8] The container must be in good condition and have a secure, tightly sealing lid.[9][11]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[11] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List all other components in the container (e.g., solvents like Dichloromethane, Acetonitrile). Do not use abbreviations.[11]
-
The associated hazards (e.g., Irritant, Toxic).
-
Step 3: Waste Collection
-
Location: All transfers of waste into the container must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[10]
-
Procedure:
-
For solid waste, carefully sweep or transfer the material into the designated solids container, minimizing dust generation.[14]
-
For solutions, use a funnel to pour the liquid waste into the designated liquid container.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[9]
-
Securely close the container lid immediately after adding waste.[9][11]
-
Step 4: Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[8]
-
Incompatibles: Ensure the container is not stored near incompatible materials like strong oxidizing agents.[8]
Step 5: Final Disposal
-
Professional Collection: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[3][14]
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[14]
-
Prohibited Actions: NEVER dispose of this compound by flushing it down the drain or mixing it with general laboratory trash.[8]
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS office.[11]
-
Containment (Small Spills): For minor spills within a fume hood, use an absorbent material (e.g., vermiculite or a spill pad) to cover the spill.
-
Collection: Carefully sweep the absorbent material and place it in your designated "Halogenated Organic Waste" container.[8][11]
-
Decontaminate: Clean the spill area with soap and water.[10]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5] If the person feels unwell, call a poison center or doctor.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
-
PubChem. (n.d.). 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
- Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine - Publications - Abstract Sifter. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine - Exposure: Exposure Predictions. Retrieved from [Link]
- Google Patents. (n.d.). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2230052-64-7|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. echemi.com [echemi.com]
- 6. uakron.edu [uakron.edu]
- 7. 5-Bromo-3-iodo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-18-3 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. unthealth.edu [unthealth.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
